molecular formula C16H17N3O3S B2899139 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole CAS No. 2380184-06-3

1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole

Cat. No. B2899139
CAS RN: 2380184-06-3
M. Wt: 331.39
InChI Key: AEOCENPCNRHVQU-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole (MDB) is a chemical compound that belongs to the class of benzotriazole sulfonamides. MDB has been widely used as a photostabilizer in various industries, including polymers, coatings, and cosmetics. In recent years, MDB has also gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole's mechanism of action is based on its ability to absorb ultraviolet (UV) radiation and convert it into less harmful forms of energy. 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole's absorption spectrum extends from the UV to the visible region, making it a highly effective photostabilizer. When exposed to UV radiation, 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole undergoes a series of photochemical reactions, including intersystem crossing, energy transfer, and electron transfer, leading to the formation of stable products and preventing the degradation of the target material.
Biochemical and Physiological Effects
1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole's biochemical and physiological effects have been mainly studied in vitro and in animal models. 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has been shown to exhibit antioxidant and anti-inflammatory properties, leading to the reduction of oxidative stress and inflammation in various tissues. 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. However, further studies are needed to elucidate the exact mechanisms of 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole's biological effects and its potential toxicity in vivo.

Advantages And Limitations For Lab Experiments

1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole's advantages for lab experiments include its high photostability, broad absorption spectrum, and ease of synthesis. 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole can be easily incorporated into various materials, making it a versatile photostabilizer for different applications. However, 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole's limitations include its relatively low yield and purity, which can affect its performance in some applications. 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole's potential toxicity and environmental impact should also be considered when using it in lab experiments.

Future Directions

For 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole research could include the development of new synthesis methods to improve yield and purity, the investigation of its biological effects in vivo, and the optimization of its performance in different applications. 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole's potential use in phototherapy and photodynamic therapy for cancer treatment could also be explored. Overall, 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole's multifaceted properties and potential applications make it a valuable compound for scientific research.

Synthesis Methods

1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole can be synthesized through a multistep reaction involving the condensation of 4-methoxy-2,5-dimethylphenylamine with 4-chlorobenzenesulfonyl chloride, followed by cyclization with sodium azide and reduction with sodium dithionite. The yield of 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole synthesis is typically around 50%, and the purity can be further improved through recrystallization.

Scientific Research Applications

1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has been extensively studied for its potential applications in various fields, including photovoltaics, organic electronics, and photochemistry. In photovoltaics, 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has been used as a hole-transporting material in perovskite solar cells, leading to improved device efficiency and stability. In organic electronics, 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has been used as an electron-transporting material in organic light-emitting diodes, resulting in enhanced device performance and durability. In photochemistry, 1-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has been used as a photoinitiator in polymerization reactions, enabling the synthesis of novel polymeric materials with tailored properties.

properties

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-5-6-14-13(7-10)17-18-19(14)23(20,21)16-9-11(2)15(22-4)8-12(16)3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOCENPCNRHVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

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